molecular formula C9H17Cl2N3 B1449597 3-Methyl-3-(1h-pyrazol-3-yl)piperidine dihydrochloride CAS No. 2173099-25-5

3-Methyl-3-(1h-pyrazol-3-yl)piperidine dihydrochloride

Cat. No.: B1449597
CAS No.: 2173099-25-5
M. Wt: 238.15 g/mol
InChI Key: JHFPLPSIDLDYRS-UHFFFAOYSA-N
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Description

3-Methyl-3-(1h-pyrazol-3-yl)piperidine dihydrochloride is a useful research compound. Its molecular formula is C9H17Cl2N3 and its molecular weight is 238.15 g/mol. The purity is usually 95%.
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Biological Activity

3-Methyl-3-(1H-pyrazol-3-yl)piperidine dihydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a pyrazole moiety, which is known for its biological activity. The synthesis typically involves the reaction of piperidine derivatives with hydrazines to form the pyrazole structure. Various synthetic routes have been explored to enhance yield and purity, including the use of regioselective reactions that allow for the introduction of functional groups at specific positions on the piperidine ring.

Pharmacological Properties

The biological activities of this compound can be categorized into several key areas:

  • Anti-inflammatory Activity : Pyrazole derivatives are recognized for their anti-inflammatory properties. Studies have shown that compounds similar to 3-methyl-3-(1H-pyrazol-3-yl)piperidine exhibit significant inhibition in models of inflammation, such as carrageenan-induced edema in rats, with some derivatives showing efficacy comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .
  • Antimicrobial Activity : The compound has demonstrated antimicrobial effects against various bacterial strains. In vitro tests have indicated that pyrazole derivatives can inhibit growth in Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) often lower than those of standard antibiotics .
  • Neuroprotective Effects : Research has indicated potential neuroprotective properties attributed to the pyrazole structure, which may help in the treatment of neurodegenerative diseases by modulating neuroinflammatory processes .
  • Anticancer Activity : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth, making them candidates for further development as anticancer agents .

Case Study 1: Anti-inflammatory Efficacy

A study evaluated a series of pyrazole derivatives, including 3-methyl-3-(1H-pyrazol-3-yl)piperidine, using the carrageenan-induced paw edema model in rats. The results indicated that several compounds significantly reduced edema compared to controls, with the most potent derivative achieving a reduction rate of up to 78% .

Case Study 2: Antimicrobial Testing

In another investigation, various pyrazole compounds were tested against Escherichia coli and Staphylococcus aureus. The results showed that 3-methyl-3-(1H-pyrazol-3-yl)piperidine exhibited MIC values comparable to established antibiotics, indicating its potential as an antimicrobial agent .

Comparison Table of Biological Activities

Activity TypeCompound TestedEfficacyReference
Anti-inflammatory3-Methyl-3-(1H-pyrazol-3-yl)piperidineUp to 78% reduction in edema
AntimicrobialVarious pyrazole derivativesMIC comparable to antibiotics
NeuroprotectivePyrazole derivativesModulation of neuroinflammation
AnticancerPyrazole derivativesInduction of apoptosis

Scientific Research Applications

Antimicrobial Activity

Research has indicated that pyrazole derivatives, including 3-methyl-3-(1H-pyrazol-3-yl)piperidine dihydrochloride, exhibit significant antimicrobial properties. For instance, compounds containing the pyrazole moiety have been synthesized and tested against various bacterial strains such as E. coli and Staphylococcus aureus. One study highlighted that certain derivatives showed enhanced antibacterial activity compared to standard antibiotics like ampicillin and chloramphenicol .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory potential. A series of pyrazole derivatives were developed and tested for their ability to inhibit inflammation in animal models. For example, compounds similar to this compound demonstrated promising results in carrageenan-induced paw edema models, indicating their potential as anti-inflammatory agents comparable to established drugs like indomethacin .

Neurological Applications

The compound's structural characteristics suggest potential applications in treating neurological disorders. Research has focused on developing GlyT1 inhibitors based on the piperidine and pyrazole framework, which showed efficacy in rodent models for schizophrenia without significant side effects. The introduction of pyrazole moieties has been linked to enhanced inhibitory activity against GlyT1, making it a candidate for further exploration in psychiatric therapeutics .

Enzyme Inhibition

Studies have shown that derivatives of this compound can act as inhibitors of various enzymes, including monoamine oxidase (MAO). The inhibition of MAO is particularly relevant for the treatment of mood disorders, as it plays a critical role in the metabolism of neurotransmitters such as serotonin and dopamine .

Anticancer Properties

Emerging research suggests that pyrazole derivatives may possess anticancer properties. Compounds with similar structures have been evaluated for their cytotoxic effects on cancer cell lines, indicating a potential role in cancer therapy through mechanisms involving apoptosis induction and cell cycle arrest .

Pesticidal Activity

The unique properties of this compound have led to investigations into its use as a pesticide or herbicide. Studies have shown that certain pyrazole derivatives can inhibit the growth of specific plant pathogens, suggesting their application in agricultural settings for crop protection .

Case Studies

Study Focus Findings
Selvam et al., 2014Anti-inflammatory activityCompounds exhibited significant reduction in edema comparable to diclofenac sodium .
Gökhan-Kelekçi et al., 2018MAO-B inhibitionSome synthesized compounds showed high activity against both MAO-A and MAO-B isoforms .
Chovatia et al., 2016Antimicrobial propertiesPyrazole derivatives demonstrated effective inhibition against multiple bacterial strains .

Properties

IUPAC Name

3-methyl-3-(1H-pyrazol-5-yl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.2ClH/c1-9(4-2-5-10-7-9)8-3-6-11-12-8;;/h3,6,10H,2,4-5,7H2,1H3,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFPLPSIDLDYRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)C2=CC=NN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-3-(1h-pyrazol-3-yl)piperidine dihydrochloride
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3-Methyl-3-(1h-pyrazol-3-yl)piperidine dihydrochloride
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3-Methyl-3-(1h-pyrazol-3-yl)piperidine dihydrochloride
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3-Methyl-3-(1h-pyrazol-3-yl)piperidine dihydrochloride

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